2-(4-Phenylpiperidin-1-yl)pyridin-3-amine
Overview
Description
2-(4-Phenylpiperidin-1-yl)pyridin-3-amine is a versatile chemical compound with the molecular formula C16H19N3 and a molecular weight of 253.34 g/mol . This compound features a piperidine ring attached to a pyridine ring, with a phenyl group on the piperidine ring. Its unique structure makes it valuable in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method starts with 5-bromo-2-methylpyridin-3-amine, which undergoes a cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3, in solvents such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(4-Phenylpiperidin-1-yl)pyridin-3-amine is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes . The piperidine and pyridine rings play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound stands out due to its combination of a piperidine ring with a pyridine ring, providing a unique scaffold for drug design and development. Its versatility in undergoing various chemical reactions and its potential for modulating biological targets make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-phenylpiperidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-15-7-4-10-18-16(15)19-11-8-14(9-12-19)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNLRHKAAZZRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166833 | |
Record name | Piperidine, 1-(3-amino-2-pyridyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16019-85-5 | |
Record name | 1-(3-Amino-2-pyridyl)-4-phenyl-piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016019855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Amino-2-pyridyl)-4-phenylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1-(3-amino-2-pyridyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-AMINO-2-PYRIDYL)-4-PHENYL-PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BRW2L2X9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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